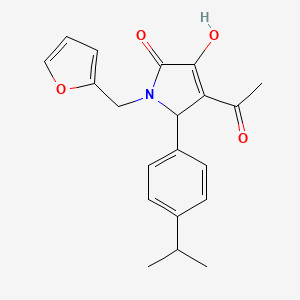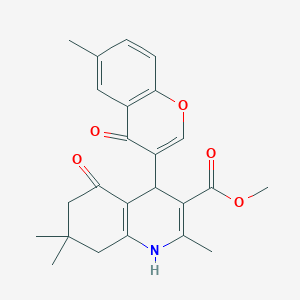![molecular formula C24H18ClN3O2 B14949130 (2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}prop-2-enenitrile](/img/structure/B14949130.png)
(2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-1-ETHENYL CYANIDE is a complex organic compound that features a benzimidazole core, a chlorobenzyl ether group, and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-1-ETHENYL CYANIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Chlorobenzyl Ether Group: This step involves the reaction of the benzimidazole intermediate with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Methoxyphenyl Group: This can be done through a nucleophilic substitution reaction where the benzimidazole derivative reacts with 3-methoxyphenylboronic acid in the presence of a palladium catalyst.
Formation of the Ethenyl Cyanide Moiety:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-1-ETHENYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the ethenyl cyanide group to an ethylamine group.
Substitution: The chlorobenzyl ether group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation Products: Corresponding carboxylic acids or ketones.
Reduction Products: Ethylamine derivatives.
Substitution Products: Substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, (E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-1-ETHENYL CYANIDE can be used to study the interactions of benzimidazole derivatives with biological targets, such as enzymes and receptors.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities, and this compound could be explored for similar applications.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and performance.
Mecanismo De Acción
The mechanism of action of (E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-1-ETHENYL CYANIDE involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The ethenyl cyanide group can participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or activation of their function.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: A simpler compound with a similar core structure but lacking the additional functional groups.
4-Chlorobenzyl Ether: A compound with a similar chlorobenzyl ether group but without the benzimidazole core.
3-Methoxyphenylboronic Acid: A compound with a similar methoxyphenyl group but without the benzimidazole core.
Uniqueness
(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-1-ETHENYL CYANIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzimidazole core, chlorobenzyl ether group, and methoxyphenyl group in a single molecule allows for diverse interactions and applications that are not possible with simpler compounds.
Propiedades
Fórmula molecular |
C24H18ClN3O2 |
|---|---|
Peso molecular |
415.9 g/mol |
Nombre IUPAC |
(E)-2-(1H-benzimidazol-2-yl)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enenitrile |
InChI |
InChI=1S/C24H18ClN3O2/c1-29-23-13-17(8-11-22(23)30-15-16-6-9-19(25)10-7-16)12-18(14-26)24-27-20-4-2-3-5-21(20)28-24/h2-13H,15H2,1H3,(H,27,28)/b18-12+ |
Clave InChI |
IPZPJCUZMDHJJE-LDADJPATSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)OCC4=CC=C(C=C4)Cl |
SMILES canónico |
COC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OCC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide](/img/structure/B14949055.png)
![13-amino-9-(2,3-dimethoxyphenyl)-5,5-dimethyl-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile](/img/structure/B14949068.png)
![N-(4-{[(2E)-2-(3,4-dihydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B14949073.png)



![1-[3-Acetyl-2-(4-fluorophenyl)-6-hydroxy-6-methyl-4-(4-toluidino)-3-cyclohexenyl]-1-ethanone](/img/structure/B14949098.png)
![4-[3-(3-Furan-2-yl-acryloyl)-thioureido]-benzenesulfonamide](/img/structure/B14949104.png)
![1-(4-Ethoxyphenyl)-4-{4-[1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperazine-1-carbonyl}pyrrolidin-2-one](/img/structure/B14949110.png)
![2,4-dichloro-N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]benzamide](/img/structure/B14949114.png)
![N-(naphthalen-1-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B14949117.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide](/img/structure/B14949122.png)
![4-(1,3-benzothiazol-2-yl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B14949133.png)
![N-(3-bromophenyl)-4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B14949134.png)
